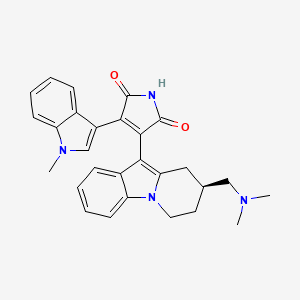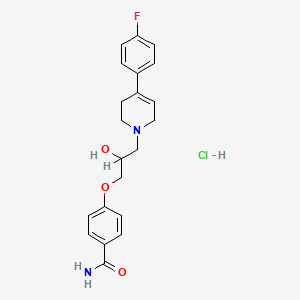
Paeoniflorine
Vue d'ensemble
Description
La paéoniflorine est un glycoside monoterpénique que l'on trouve principalement dans les racines des plantes appartenant à la famille des Paeoniaceae, telles que la Paeonia lactiflora. Elle a été extraite pour la première fois en 1963 et a depuis été reconnue pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . La formule chimique de la paéoniflorine est C23H28O11, et sa masse molaire est de 480,50 g/mol .
Applications De Recherche Scientifique
Paeoniflorin has a wide range of scientific research applications across various fields:
Mécanisme D'action
Paeoniflorin, also known as Paeonia moutan, is a bioactive compound extracted from the roots of Paeoniaceae plants. It has been widely used in traditional Chinese medicine and has shown promising therapeutic effects in various diseases .
Target of Action
Paeoniflorin has multiple targets of action. It has been shown to interact with several proteins and pathways, including the MAPK, PI3K-AKT pathways , and the CaM/CaMKII pathway . It also targets C1qa, a crucial component of C1q . These targets play a significant role in various biological processes, including inflammation, cell proliferation, and apoptosis.
Mode of Action
Paeoniflorin exerts its therapeutic effects through various mechanisms. It inhibits IL-6 and IL-10 expression and p38 phosphorylation in pancreatic cancer cells, thereby reducing inflammation . It also inhibits the production of testosterone within the ovaries . Moreover, it has been shown to protect against neuroinflammation and depression-like behavior induced by IFN alpha .
Biochemical Pathways
Paeoniflorin affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT, and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway . Furthermore, it may function via the CaM/CaMKII pathway .
Pharmacokinetics
Paeoniflorin’s pharmacokinetic properties have been studied in both normal and cerebral ischemia–reperfusion rats . The half-life (t1/2), area under the curve (AUC), mean residence time (MRT), apparent volume of distribution (Vz), and clearance (CL) were calculated. The study found that the Vz of paeoniflorin was relatively high, while the t1/2 of paeoniflorin was longer in the cerebral ischemia–reperfusion rats compared to the normal rats .
Result of Action
Paeoniflorin has multiple therapeutic effects. It can protect the cardiovascular system by regulating glucose and lipid metabolism, exerting anti-inflammatory, anti-oxidative stress, and anti-arteriosclerotic activities, improving cardiac function, and inhibiting cardiac remodeling . It also has anti-tumor effects, as it has been shown to suppress pancreatic cancer .
Action Environment
The action of paeoniflorin can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .
Analyse Biochimique
Biochemical Properties
Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, paeoniflorin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . Paeoniflorin also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .
Cellular Effects
Paeoniflorin exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, paeoniflorin reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, paeoniflorin influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, paeoniflorin exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . Paeoniflorin also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paeoniflorin have been observed to change over time. Paeoniflorin is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that paeoniflorin maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of paeoniflorin vary with different dosages in animal models. At low to moderate doses, paeoniflorin exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, paeoniflorin can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of paeoniflorin plateaus beyond a certain dosage .
Metabolic Pathways
Paeoniflorin is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . Paeoniflorin also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, paeoniflorin is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Paeoniflorin also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .
Subcellular Localization
Paeoniflorin exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . Paeoniflorin also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing paeoniflorin to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La paéoniflorine peut être synthétisée par différentes méthodes, notamment la méthode d'évaporation de solvant pour créer un complexe paéoniflorine-phospholipide (PF-PLC). Cette méthode améliore la lipophilie et la biodisponibilité orale de la paéoniflorine . La préparation implique la calorimétrie différentielle à balayage (DSC), la spectroscopie infrarouge à transformée de Fourier (FTIR) et la diffraction des rayons X sur poudre (XRD) pour évaluer les propriétés physico-chimiques du complexe .
Méthodes de production industrielle
La production industrielle de la paéoniflorine implique généralement l'extraction des racines de Paeonia lactiflora à l'aide de solvants tels que l'éthanol. Le composé extrait est ensuite purifié par des techniques chromatographiques pour obtenir de la paéoniflorine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La paéoniflorine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut former de nouveaux composés avec l'ajout de substituants phénoliques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la paéoniflorine comprennent les alcools inférieurs et les acétates. Par exemple, la réaction de la paéoniflorine avec des alcools inférieurs en présence de catalyseurs peut conduire à la formation d'acétates .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la paéoniflorine, tels que les acétates et les composés phénoliques .
Applications de la recherche scientifique
La paéoniflorine a une large gamme d'applications de recherche scientifique dans divers domaines :
Médecine : Elle a montré un potentiel prometteur dans le traitement de diverses maladies, notamment les maladies cardiovasculaires, les maladies neurodégénératives et le cancer
Mécanisme d'action
La paéoniflorine exerce ses effets par le biais de multiples cibles et voies moléculaires. Il a été rapporté qu'elle inhibait la voie de l'enzyme inositol 1alpha (IRE1α)/NF-κB, réduisant l'inflammation vasculaire et le dysfonctionnement endothélial . De plus, elle cible la signalisation médiée par le récepteur de type Toll dans les cellules immunitaires, exerçant des actions anti-inflammatoires . La paéoniflorine inhibe également l'activité de NF-κB et l'expression de NF-κB p65 en bloquant la phosphorylation de IκBa .
Comparaison Avec Des Composés Similaires
La paéoniflorine est unique parmi les glycosides monoterpéniques en raison de ses diverses activités pharmacologiques. Des composés similaires comprennent :
Albiflorine : Un autre glycoside monoterpénique présent dans la Paeonia lactiflora, connu pour ses propriétés anti-inflammatoires et analgésiques.
Oxypaéoniflorine : Un dérivé de la paéoniflorine présentant des bioactivités similaires.
Benzoylpaéoniflorine : Un composé présentant des effets anti-inflammatoires renforcés par rapport à la paéoniflorine.
La paéoniflorine se démarque par son large spectre d'activités et son potentiel d'applications thérapeutiques dans diverses maladies.
Propriétés
Numéro CAS |
23180-57-6 |
|---|---|
Formule moléculaire |
C23H28O11 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |
Clé InChI |
YKRGDOXKVOZESV-QJYRDPBJSA-N |
SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES isomérique |
C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canonique |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
23180-57-6 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
paeoniflorin peoniflorin peoniflorin sulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

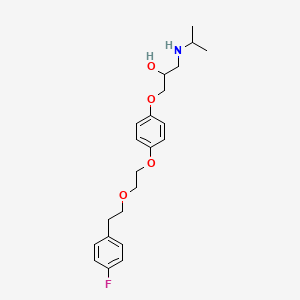

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
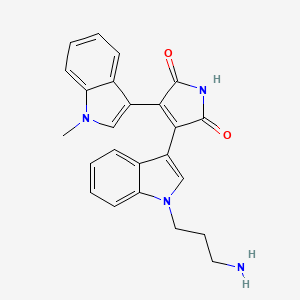
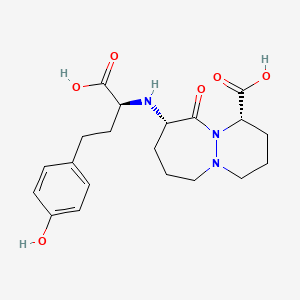
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
